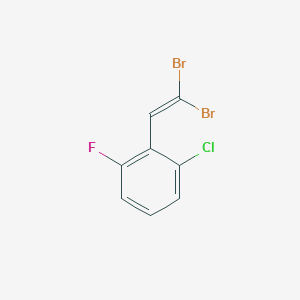

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .

Molecular Structure Analysis

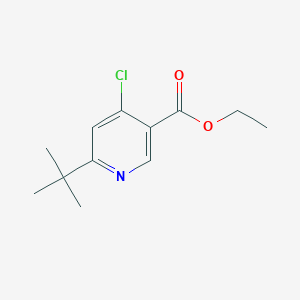

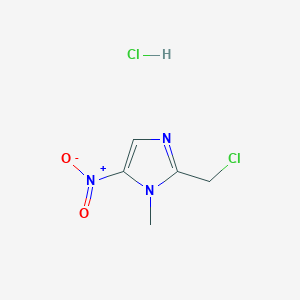

The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis

As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Applications De Recherche Scientifique

Application 1: Synthesis of 4-(2,2-dibromovinyl)phenol and its one-pot esterification

- Summary of Application: This compound is used in the synthesis of trisubstituted alkenes of defined stereochemistry by transition-metal-catalyzed site-selective monoarylation and monoalkylation reactions .

- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .

- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Application 2: Electrochemical Procedures

- Summary of Application: Alkynes, such as 2-(2,2-dibromovinyl)naphthalene, play a key role in many chemical transformations, and a growing attention has been recently paid to its electrochemical reactivity .

- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .

- Results or Outcomes: The 2-(2,2-dibromovinyl)naphthalene was chosen as model substrate, that in a DMF solution (Pt cathode) provided selectively 2-ethynylnaphthalene 2 or 2-(bromoethynyl)naphthalene 3 in high yields, depending on the electrolysis conditions .

Application 3: Electrochemically Modified Corey–Fuchs Reaction

- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .

- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .

- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .

Application 4: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification

- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .

- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .

- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Application 5: Electrochemically Modified Corey–Fuchs Reaction

- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .

- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .

- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .

Application 6: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification

- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .

- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .

- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCIHNRXBMLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)

![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)

![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)